molecular formula C12H12F3N3O B15105488 N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide

Cat. No.: B15105488
M. Wt: 271.24 g/mol
InChI Key: CZPTVKKBRXDNSD-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a compound of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide typically involves the cyclization of o-phenylenediamines with hexafluoroacetylacetone in the presence of a copper catalyst (Cu2O). This method yields 2-trifluoromethyl benzimidazoles in satisfactory to excellent yields . The reaction conditions include:

    Catalyst: Cu2O

    Solvent: Typically an organic solvent like ethanol or methanol

    Temperature: Moderate heating (around 80-100°C)

    Reaction Time: Several hours to ensure complete cyclization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups

    Reduction: Formation of reduced benzimidazole derivatives

    Substitution: Formation of substituted benzimidazole derivatives with new functional groups

Scientific Research Applications

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide is a chemical compound featuring a trifluoromethyl group attached to a benzimidazole moiety. Benzimidazoles are known for diverse pharmacological properties, including antifungal, antiviral, and anticancer activities. The trifluoromethyl group influences the compound's physical and chemical properties, enhancing its lipophilicity and potentially affecting its biological activity.

Potential Applications

This compound has potential applications across various fields:

  • Pharmaceuticals: It has antimicrobial and anticancer properties.
  • Paint and coating manufacturing .

Similar Compounds

Several compounds share structural similarities with this compound. A comparison highlights its unique features:

Compound NameStructureKey Properties
BenzimidazoleBenzimidazole StructureAntimicrobial, Anticancer
Triazole DerivativeTriazole StructureAntifungal, Antiviral
2-(Trifluoromethyl)benzothiazoleBenzothiazole StructureAntimicrobial, Insecticidal

This compound is distinguished by its specific trifluoromethyl substitution on the benzimidazole ring, enhancing its lipophilicity and potentially broadening its biological activity spectrum compared to other similar compounds.

Research

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-7-yl]butanamide
  • 3-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide

Uniqueness

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This enhances its chemical stability and biological activity compared to other similar compounds. The specific position of the trifluoromethyl group can significantly influence the compound’s properties and interactions with biological targets.

Biological Activity

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]butanamide is a compound belonging to the benzimidazole class, which is recognized for its diverse pharmacological properties. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a trifluoromethyl group attached to a benzimidazole moiety , enhancing its lipophilicity and potentially broadening its biological activity spectrum. The benzimidazole structure itself is a fused bicyclic system comprising a benzene ring and an imidazole ring, which contributes to its reactivity and interaction with biological targets.

Pharmacological Properties

This compound exhibits several promising biological activities:

  • Anticancer Activity : Benzimidazole derivatives are known for inhibiting cell proliferation in various cancer cell lines. Preliminary studies indicate that this compound may also possess anticancer properties, although specific mechanisms remain to be fully elucidated.
  • Antiparasitic Effects : Research has shown that similar compounds within the benzimidazole class demonstrate significant antiparasitic activity. For instance, derivatives with trifluoromethyl substitutions have been reported to exhibit enhanced potency against protozoal infections compared to standard treatments like albendazole .

Antiparasitic Activity

A study on 2-(trifluoromethyl)-1H-benzimidazole derivatives highlighted that certain analogues demonstrated IC50 values less than 1 µM against Giardia intestinalis and Trichomonas vaginalis, making them significantly more potent than established drugs . One specific derivative was found to be 14 times more effective than albendazole against T. vaginalis, showcasing the potential of trifluoromethyl-substituted benzimidazoles in treating parasitic infections.

Anticancer Research

In vitro studies have suggested that compounds similar to this compound can inhibit the proliferation of cancer cells. The structural modifications, particularly the introduction of the trifluoromethyl group, may enhance binding affinity to molecular targets involved in cancer progression. However, detailed studies are needed to confirm these effects and understand the underlying mechanisms.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with other related compounds is presented below:

Compound NameStructureKey PropertiesBiological Activity
BenzimidazoleBenzimidazole StructureVersatile pharmacophoreAntimicrobial, anticancer
Triazole DerivativeTriazole StructureAntifungal, antiviralModerate efficacy against fungi
2-(Trifluoromethyl)benzothiazoleBenzothiazole StructureEnhances lipophilicityAntimicrobial, insecticidal

This compound stands out due to its specific trifluoromethyl substitution, which may enhance its biological activity compared to other benzimidazole derivatives.

While detailed mechanisms specific to this compound are still under investigation, it is hypothesized that its action may involve:

  • Inhibition of Enzymatic Activity : Similar compounds often interact with enzymes involved in critical metabolic pathways in both cancerous cells and parasites.
  • Receptor Binding : The compound may exhibit affinity for various receptors or proteins implicated in disease processes, altering their activity and leading to therapeutic effects.

Properties

Molecular Formula

C12H12F3N3O

Molecular Weight

271.24 g/mol

IUPAC Name

N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]butanamide

InChI

InChI=1S/C12H12F3N3O/c1-2-3-10(19)16-7-4-5-8-9(6-7)18-11(17-8)12(13,14)15/h4-6H,2-3H2,1H3,(H,16,19)(H,17,18)

InChI Key

CZPTVKKBRXDNSD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N=C(N2)C(F)(F)F

Origin of Product

United States

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